molecular formula C7H5FN2 B15248342 2-Ethynyl-5-fluoropyridin-4-amine

2-Ethynyl-5-fluoropyridin-4-amine

Cat. No.: B15248342
M. Wt: 136.13 g/mol
InChI Key: KMWLFDCFSDCTLV-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluoropyridin-4-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluoropyridin-4-amine typically involves the introduction of an ethynyl group and a fluorine atom into the pyridine ring. One common method is the reaction of 2-amino-5-fluoropyridine with an ethynylating agent under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluoropyridin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.

    Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

2-Ethynyl-5-fluoropyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

2-ethynyl-5-fluoropyridin-4-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10)

InChI Key

KMWLFDCFSDCTLV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=N1)F)N

Origin of Product

United States

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